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Compound of Interest

Compound Name: Fevipiprant

Cat. No.: B1672611

Fevipiprant, an investigational oral antagonist of the prostaglandin D2 receptor 2 (DP2), has
been evaluated for the treatment of asthma. However, extensive Phase Il clinical trials
ultimately led to the discontinuation of its development for this indication due to a lack of
significant clinical efficacy. This guide provides a comprehensive comparison of Fevipiprant
with other established oral asthma medications, including leukotriene receptor antagonists, oral
corticosteroids, and theophylline, supported by available experimental data.

Executive Summary

Fevipiprant operates by blocking the DP2 receptor, aiming to reduce eosinophilic airway
inflammation, a key driver in some types of asthma.[1] Despite a promising mechanism of
action, large-scale clinical trials (LUSTER-1, LUSTER-2, ZEAL-1, and ZEAL-2) did not
demonstrate a clinically significant reduction in asthma exacerbations or improvement in lung
function compared to placebo in a broad population of patients with uncontrolled asthma.[2][3]
[4] In contrast, other oral asthma medications, such as leukotriene receptor antagonists and
oral corticosteroids, have well-established efficacy in specific patient populations. Theophylline,
an older oral bronchodilator, is now typically used as an add-on therapy due to its narrow
therapeutic index and potential side effects.[5]

Comparative Efficacy of Oral Asthma Medications

The following tables summarize the quantitative data from clinical trials for Fevipiprant and
other oral asthma medications. It is important to note that the data are from separate trials and
do not represent head-to-head comparisons unless specified.
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Eevibi ~linical Trial

. Patient Treatment Primary
Trial Name . ) Outcome
Population Arms Endpoint
No statistically
significant
Fevipiprant ) reduction in
) Annualized rate )
Severe asthma 150mg dalily, exacerbation
o of moderate-to- )
LUSTER-1 & 2 (GINA Steps 4 & Fevipiprant rates for either
severe
5) 450mg daily, ) dose compared
exacerbations )
Placebo to placebo in the
overall
population.
Did not
demonstrate
significant
improvement in
lung function. In
o Change from ZEAL-1, the
Fevipiprant o ) .
Uncontrolled ) baseline in pre- difference in
ZEAL-1&2 150mg dalily,
asthma dose FEV1at12 FEV1 change
Placebo
weeks was 41 mL
(p=0.088), and in
ZEAL-2, it was

-31 mL (p=0.214)
compared to

placebo.

Leukotriene Modifiers Clinical Trial Data
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Drug Name

Patient Population

Primary Endpoint

Outcome

Montelukast

Chronic persistent

asthma

Improvement in FEV1
and asthma

symptoms

Statistically significant
improvements in
FEV1 and daytime

asthma symptoms.

Mild-to-moderate

A 20mg twice-daily

dose resulted in an

Zafirlukast Improvement in FEV1 ) )
asthma 11% improvement in
FEV1 over placebo.
Zileuton ER showed a
) significantly greater
] Improvement in Peak ) )
Mild-to-moderate ) improvement in PEFR
) ) ) Expiratory Flow Rate ]
Zileuton chronic persistent (64.8 L/min)

asthma

(PEFR) and asthma

symptoms

compared to
montelukast (40.6
L/min).

Oral Corticosteroids and Theophylline Efficacy Data
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Drug Class/Name

Patient Population

Primary Endpoint

Outcome

Oral Corticosteroids
(0OCS)

Acute asthma

exacerbations

Reduction of relapse
and need for

additional care

Highly effective in
reducing relapse and
the need for additional
medical care. A short
course (5-10 days) is
standard for managing

exacerbations.

Theophylline

Poorly controlled

asthma

Rate of episodes of
poor asthma control
(EPACs)

Did not significantly
reduce EPAC rates
compared to placebo
in patients already on
inhaled
corticosteroids.
Showed some benefit
in patients not using
inhaled

corticosteroids.

Experimental Protocols
Fevipiprant (LUSTER-1 and LUSTER-2 Trials)

Study Design: Two replicate, 52-week, randomized, double-blind, placebo-controlled,

parallel-group, phase 3 studies.

Participants: Patients aged 12 years or older with uncontrolled severe asthma (GINA Steps 4

or 5) on dual or triple asthma therapy.

Intervention: Patients were randomly assigned (1:1:1) to receive once-daily fevipiprant 150

mg, fevipiprant 450 mg, or placebo, in addition to their standard of care.

Primary Endpoint: The annualized rate of moderate to severe asthma exacerbations over 52

weeks in patients with high blood eosinophil counts (=250 cells per pyL) and in the overall

study population.
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o Key Secondary Endpoints: Change in Asthma Quality of Life Questionnaire (AQLQ) score,
Asthma Control Questionnaire (ACQ) score, and lung function (FEV1).

e Randomization Strata: Peripheral blood eosinophil counts (<250 cells per pyL or =250 cells
per uL), age (<18 years or =18 years), and use of oral corticosteroids.

Zileuton vs. Montelukast Comparative Trial

o Study Design: A randomized, comparative, multicentric clinical trial.
o Participants: Patients aged 18-65 years with mild to moderate chronic stable asthma.

« Intervention: Patients were randomized to receive either Zileuton extended-release (ER)
2400 mg/day or Montelukast 10 mg/day for 12 weeks.

o Primary Efficacy Endpoint: Change in Peak Expiratory Flow Rate (PEFR).

o Secondary Efficacy Endpoints: Assessment of asthma symptoms (cough, wheeze, chest
tightness, and shortness of breath) on a 4-point scale.

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the signaling pathways targeted by Fevipiprant and other oral
asthma medications.
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Caption: Fevipiprant's mechanism of action.
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Caption: Leukotriene modifiers’ mechanism of action.
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Caption: Oral corticosteroids and theophylline mechanisms.

Conclusion

Based on the available evidence from Phase Il clinical trials, Fevipiprant did not demonstrate
sufficient efficacy to be considered a viable treatment for a broad population of patients with
uncontrolled asthma, leading to the discontinuation of its development for this indication. While
it showed a favorable safety profile, the lack of significant clinical benefit in reducing
exacerbations or improving lung function stands in contrast to established oral asthma
medications.
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Leukotriene modifiers like montelukast and zileuton remain effective options for certain asthma
phenotypes, particularly in patients with allergic or exercise-induced asthma. Oral
corticosteroids are highly effective for managing acute asthma exacerbations but are
associated with significant long-term side effects, limiting their chronic use. Theophylline's role
is now generally limited to an add-on therapy in severe asthma due to its narrow therapeutic
window and potential for adverse effects.

For researchers and drug development professionals, the story of Fevipiprant underscores the
complexity of asthma pathophysiology and the challenges in developing targeted therapies.
While the DP2 receptor remains a target of interest, future research may need to focus on
better identifying patient subpopulations who might benefit from this mechanism of action.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 9/9 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1672611?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672611?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

